(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione
Overview
Description
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione is a complex organic compound featuring a unique combination of furan, thiadiazole, and pyrrolidine moieties
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that it can interact with specific enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl(hydroxy)methylidene intermediate, followed by its condensation with a thiadiazole derivative. The final step involves the cyclization with a pyrrolidine-2,3-dione precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione moiety can be reduced to form corresponding alcohols.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the pyrrolidine-2,3-dione moiety.
Substitution: Various substituted thiadiazole derivatives.
Mechanism of Action
The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The compound’s furan and thiadiazole moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
1,6-Dihydropyridine: Nitrogen-containing molecules with applications in pharmaceuticals.
Polar Intermetallic Compounds: Compounds with unique electronic properties used in materials science.
Uniqueness
What sets (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione apart is its combination of furan, thiadiazole, and pyrrolidine moieties
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-pyridin-3-yl-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-10(2)17-21-22-19(28-17)23-14(11-5-3-7-20-9-11)13(16(25)18(23)26)15(24)12-6-4-8-27-12/h3-10,14,25H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKNPUBSYPNBBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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